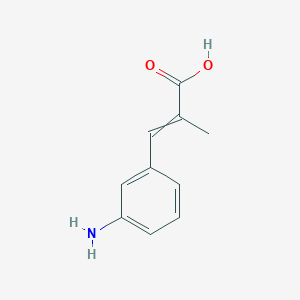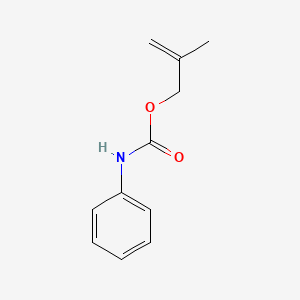![molecular formula C21H24N4O2S B12011455 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-{[3-(4-tert-ブチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)-6-エトキシフェノールは、トリアゾール環、フェノール基、およびtert-ブチルフェニル部分を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
2-((E)-{[3-(4-tert-ブチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)-6-エトキシフェノールの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル化合物との環化反応によって合成できます。
tert-ブチルフェニル基の導入: このステップは、通常、鈴木-宮浦クロスカップリングなどのカップリング反応を伴い、tert-ブチルフェニル基をトリアゾール環に結合させます。
フェノール基の付加: フェノール基は、求核置換反応によって導入できます。
最終的なアセンブリ: 最終的な化合物は、トリアゾールとフェノールの成分を、イミン形成反応によって結合させることで組み立てられます。この反応は、通常、酸性条件下でアルデヒドとアミンを使用して行われます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成ステップを最適化する必要がある可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用と、再結晶やクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: フェノール基は、酸化されてキノンを形成できます。
還元: イミン基は、アミンに還元できます。
置換: フェノール環とトリアゾール環は、ハロゲン化やアルキル化などのさまざまな置換反応に関与できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
置換: 臭素などのハロゲン化剤や、ハロゲン化アルキルなどのアルキル化剤を使用します。
主な生成物
酸化: フェノール基から誘導されたキノン。
還元: イミン基から誘導されたアミン。
置換: 元の化合物のハロゲン化またはアルキル化誘導体。
科学研究への応用
化学
化学において、この化合物は、トリアゾール基とフェノール基が金属中心に配位できるため、配位化学におけるリガンドとして使用できます。
生物学
生物学的研究において、これは酵素阻害剤やその他の生物活性分子の開発のための足場として役立つ可能性があります。
医学
医薬品化学において、この化合物は、トリアゾール誘導体に関連する生物活性から、抗菌剤または抗がん剤としての可能性を検討できます。
産業
産業において、これは、ユニークな構造的特徴により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its triazole and phenol groups, which can coordinate to metal centers.
Biology
In biological research, it may serve as a scaffold for the development of enzyme inhibitors or other bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity associated with triazole derivatives.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
この化合物が効果を発揮するメカニズムは、特定の用途によって異なります。たとえば、酵素阻害剤として、基質へのアクセスを遮断して、酵素の活性部位に結合する可能性があります。トリアゾール環とフェノール基は、水素結合、疎水性相互作用、および金属イオンへの配位を通じて、さまざまな分子標的に相互作用する可能性があります。
類似の化合物との比較
類似の化合物
- 4-((E)-{[3-(4-tert-ブチルフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)-2-メトキシフェニルアセテート
- 4-((E)-{[3-(4-tert-ブチルフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)-1,3-ベンゼンジオール
独自性
類似の化合物と比較して、2-((E)-{[3-(4-tert-ブチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)-6-エトキシフェノールは、エトキシ基の存在により際立っており、これは、その溶解性と反応性に影響を与える可能性があります。さらに、官能基の特定の配置は、ユニークな生物活性または化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol
Uniqueness
Compared to similar compounds, 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol stands out due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the specific arrangement of functional groups may confer unique biological activity or chemical reactivity.
特性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-5-27-17-8-6-7-15(18(17)26)13-22-25-19(23-24-20(25)28)14-9-11-16(12-10-14)21(2,3)4/h6-13,26H,5H2,1-4H3,(H,24,28)/b22-13+ |
InChIキー |
FWLQHCRMECDWCN-LPYMAVHISA-N |
異性体SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)


![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)


![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
